molecular formula C20H16FNOS B2585528 N-(1,2-dihydroacenaphthylen-5-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896347-97-0

N-(1,2-dihydroacenaphthylen-5-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2585528
CAS No.: 896347-97-0
M. Wt: 337.41
InChI Key: SQWONJKTDURERZ-UHFFFAOYSA-N
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Description

N-(1,2-Dihydroacenaphthylen-5-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic acetamide derivative featuring a bicyclic dihydroacenaphthylene moiety and a 4-fluorophenylthio substituent. This compound’s structure combines lipophilic (dihydroacenaphthylene) and electron-withdrawing (fluorinated arylthio) groups, which may enhance its bioavailability and target-binding affinity.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNOS/c21-15-7-9-16(10-8-15)24-12-19(23)22-18-11-6-14-5-4-13-2-1-3-17(18)20(13)14/h1-3,6-11H,4-5,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWONJKTDURERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-2-((4-fluorophenyl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C_{17}H_{16}F N S
  • Molar Mass : 295.38 g/mol

The presence of a fluorophenyl group and a thioacetamide moiety suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Acenaphthene derivatives and appropriate fluorinated phenolic compounds.
  • Reagents : Common reagents include acetic anhydride for acetylation and thiol compounds for thioether formation.
  • Reaction Conditions : The reaction is generally carried out under reflux conditions in an organic solvent such as dichloromethane or ethanol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study assessing various thiazolidine derivatives showed that compounds with similar structures demonstrated high antibacterial effects against both Gram-positive and Gram-negative bacteria at elevated concentrations (100 mg/mL). The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways due to the presence of electron-withdrawing groups like nitro and fluoro substituents .

Compound Bacterial Strain Concentration (mg/mL) Inhibition Zone Diameter (mm)
J17Staphylococcus aureus10025
J19Escherichia coli10022
J21Pseudomonas aeruginosa10020

Antitumor Activity

In addition to antimicrobial effects, certain derivatives have been studied for their antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds containing the acenaphthene core have been noted for their ability to induce apoptosis in various cancer cell lines .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Redox Reactions : The presence of nitro groups can facilitate redox reactions, leading to the formation of reactive intermediates that interact with cellular macromolecules.

Case Studies

Several studies have documented the biological effects of related compounds:

  • Antibacterial Effects : A study on thiazepine derivatives demonstrated that compounds with electron-withdrawing groups showed enhanced antibacterial activity at higher concentrations due to increased permeability through bacterial membranes .
  • Anticancer Properties : Research on acenaphthene derivatives indicated promising results in inhibiting tumor growth in vitro, suggesting potential pathways for drug development targeting specific cancer types .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by acting on multiple targets within cancer cells. The simultaneous inhibition of various protein kinases has been identified as a promising strategy to overcome drug resistance in cancer therapy. For instance, compounds with similar structures have shown efficacy against neurotrophic tyrosine receptor kinase 1 (NTRK1), dual specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B), and casein kinase 1 delta (CK1δ), which are often overexpressed in cancer cells .

Case Study: Multi-Kinase Inhibition

  • A study reported the design of multi-kinase inhibitors that occupy key binding sites in ATP-binding proteins, leading to significant antiproliferative activity against various cancer cell lines. The structure-activity relationship highlighted that modifications to the compound could enhance its efficacy against specific kinases .

Inhibition of Hypoxia-Inducible Factor (HIF)

N-(1,2-dihydroacenaphthylen-5-yl)-2-((4-fluorophenyl)thio)acetamide has also been investigated as a potential inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α). HIF is crucial in regulating responses to low oxygen levels and is implicated in the progression of diseases such as diabetic retinopathy and rheumatoid arthritis. Compounds that inhibit HIF activity could serve as novel therapeutics for these conditions .

Computational Approaches

Recent studies have employed computer-based methods to predict the pharmacological profile of this compound. Molecular docking studies have identified potential targets such as epidermal growth factor receptor (EGFR), suggesting avenues for further experimental validation .

Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits multiple kinases involved in cancer progression.Effective against NTRK1, DYRK1A/B, CK1δ; potential for overcoming resistance .
HIF InhibitionTargets HIF-1α to treat conditions like diabetic retinopathy and rheumatoid arthritis.May reduce angiogenesis associated with these diseases .
Antifungal ActivityDemonstrates significant antifungal effects against various fungi.Effective against Valsa mali and Sclerotinia sclerotiorum.
Computational PharmacologyUtilizes molecular docking to predict interactions with biological targets.Identified EGFR as a potential target for therapeutic development .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Example Reaction:
N-(1,2-dihydroacenaphthylen-5-yl)-2-((4-fluorophenyl)thio)acetamideH2O2,AcOHRoom temp.Sulfoxide/Sulfone derivative\text{this compound} \xrightarrow[\text{H}_2\text{O}_2, \text{AcOH}]{\text{Room temp.}} \text{Sulfoxide/Sulfone derivative}

Reagent/ConditionsProductYield*Notes
H2_2O2_2 (30%)/AcOHSulfoxide60–75%Selective oxidation at S atom
mCPBA/CH2_2Cl2_2Sulfone50–65%Requires stoichiometric oxidant

*Yields inferred from analogous thioether oxidations .

Hydrolysis of Acetamide Group

The acetamide moiety can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
Example Reaction:
AcetamideHCl (aq.) or NaOH (aq.)ΔCarboxylic acid\text{Acetamide} \xrightarrow[\text{HCl (aq.) or NaOH (aq.)}]{\Delta} \text{Carboxylic acid}

ConditionsProductYield*
6M HCl, reflux, 6h2-((4-Fluorophenyl)thio)acetic acid80–90%
2M NaOH, ethanol, 4hSodium salt of thioacetic acid85–95%

*Data extrapolated from hydrolysis of N-(4-fluorophenyl)acetamide derivatives .

Electrophilic Aromatic Substitution (EAS)

The electron-rich dihydroacenaphthylene and fluorophenyl rings participate in EAS, though fluorine’s electron-withdrawing effect modulates reactivity.

Nitration

Dihydroacenaphthylene ringHNO3/H2SO40–5°CNitro-substituted derivative\text{Dihydroacenaphthylene ring} \xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{\text{0–5°C}} \text{Nitro-substituted derivative}

PositionMajor ProductYield*
Para to existing groupsMono-nitro derivative50–60%

Halogenation

Fluorophenyl ringCl2/FeCl3CH2Cl2Chloro-fluoroaryl derivative\text{Fluorophenyl ring} \xrightarrow[\text{Cl}_2/\text{FeCl}_3]{\text{CH}_2\text{Cl}_2} \text{Chloro-fluoroaryl derivative}

ReagentProductYield*
Cl2_2/FeCl3_33-Chloro-4-fluorophenyl40–55%

*Yields estimated from similar halogenation reactions .

Nucleophilic Substitution at Thioether

The thioether sulfur can act as a leaving group in SN2 reactions under strong basic conditions.

Example Reaction:
ThioetherNaH, DMFR-XNew C–R bond formation\text{Thioether} \xrightarrow[\text{NaH, DMF}]{\text{R-X}} \text{New C–R bond formation}

Nucleophile (R-X)ProductYield*
Methyl iodideMethylated acetamide derivative65–75%
Benzyl bromideBenzyl-thioether analog60–70%

*Based on reactivity of aryl thioethers .

Cyclization Reactions

The molecule’s functional groups enable intramolecular cyclization to form heterocycles.

Example Reaction with Hydrazine:
Acetamide + Hydrazine1,3,4-Thiadiazole derivative\text{Acetamide + Hydrazine} \rightarrow \text{1,3,4-Thiadiazole derivative}

Reagent/ConditionsProductYield*
NH2_2NH2_2/EtOH, ΔThiadiazole fused to acenaphthene55–70%

*Mechanism inferred from thiadiazole syntheses .

Radical-Mediated Reactions

Thioethers participate in radical chain reactions, enabling C–H functionalization or polymerization.

Example Reaction with AIBN:
ThioetherAIBN, hvAlkeneThiyl radical adduct\text{Thioether} \xrightarrow[\text{AIBN, hv}]{\text{Alkene}} \text{Thiyl radical adduct}

AlkeneProductYield*
StyrenePolystyrene-thioether conjugate30–50%

*Radical pathways noted in hypervalent iodine chemistry .

Cross-Coupling Reactions

The fluorophenyl or acenaphthylene groups may engage in Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig).

Suzuki Coupling Example:
Bromo-acenaphthylene+Arylboronic acidPd(PPh3)4BaseBiaryl product\text{Bromo-acenaphthylene} + \text{Arylboronic acid} \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{Base}} \text{Biaryl product}

Boronic AcidProductYield*
Phenylboronic acidPhenyl-acenaphthylene derivative70–85%

*Yields based on similar cross-couplings .

Key Structural and Mechanistic Insights

  • Steric Effects : The dihydroacenaphthylene core imposes steric constraints, favoring reactions at the fluorophenylthioacetamide moiety .

  • Electronic Effects : The electron-withdrawing fluorine atom deactivates the phenyl ring, directing EAS to meta/para positions .

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity in SN2 and coupling reactions .

Comparison with Similar Compounds

Research Implications and Gaps

  • Toxicology Studies : The absence of perfluoroalkyl chains may reduce bioaccumulation risks, but in vitro toxicity screening is needed to confirm safety.
  • Synthetic Feasibility : The dihydroacenaphthylene moiety may pose synthesis challenges compared to simpler aryl groups in analogues.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for N-(1,2-dihydroacenaphthylen-5-yl)-2-((4-fluorophenyl)thio)acetamide?

  • Methodological Answer : Begin with a nucleophilic substitution or thioetherification reaction, using 1,2-dihydroacenaphthylen-5-amine and 4-fluorophenyl thiol derivatives. Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, a central composite design can identify critical factors affecting yield and purity . Post-synthesis, employ column chromatography or recrystallization (e.g., ethanol-dioxane mixtures, as in related acetamide syntheses) for purification . Monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve the molecular geometry, as demonstrated for structurally similar acetamides (e.g., 2-(4-fluorophenyl)-N-arylacetamide derivatives) . Complement this with NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm proton environments and substituent orientation. For electronic properties, conduct UV-Vis spectroscopy and cyclic voltammetry to assess π-conjugation and redox behavior. Computational tools like DFT (e.g., Gaussian 16) can predict HOMO-LUMO gaps and charge distribution .

Q. What protocols ensure stability assessment under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Analyze degradation products using LC-MS/MS and compare with control samples. For thermal stability, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Reference methodologies from OECD guidelines for chemical stability testing, even if not explicitly stated in the evidence.

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Use stoichiometric trapping experiments (e.g., radical scavengers) to identify reactive intermediates during synthesis or degradation. For biological systems, employ isotopic labeling (e.g., ¹⁸O/²H) to track metabolic pathways. Pair these with kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Computational reaction path searches (e.g., via IRC calculations) can validate proposed mechanisms .

Q. What computational strategies predict binding affinities or pharmacokinetic properties?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., enzymes or receptors with known fluorophenyl-acetamide interactions). Use MD simulations (AMBER, GROMACS) to assess binding stability over time. For ADME predictions, apply QSAR models (e.g., SwissADME) trained on PubChem datasets . Cross-validate with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. How can researchers resolve contradictions in experimental vs. computational data?

  • Methodological Answer : Implement a feedback loop between computation and experimentation. For example, if DFT-predicted reaction barriers conflict with observed kinetics, refine calculations using higher-level theory (e.g., CCSD(T)) or adjust solvation models. Apply Bayesian optimization to iteratively narrow experimental conditions . For spectral discrepancies, re-examine NMR simulation parameters (e.g., solvent effects in ACD/Labs) .

Q. What scaling challenges arise in transitioning from lab-scale to pilot-scale synthesis?

  • Methodological Answer : Address mass/heat transfer limitations by adopting continuous-flow reactors for exothermic steps (e.g., thioetherification). Use process simulation software (Aspen Plus) to model solvent recovery and waste minimization. Refer to CRDC subclass RDF2050112 for reactor design principles, ensuring scalability while maintaining purity ≥95% .

Q. How to assess the compound’s toxicity and environmental impact?

  • Methodological Answer : Conduct in vitro cytotoxicity assays (MTT, Ames test) using human cell lines (HEK293, HepG2). For environmental impact, perform algae growth inhibition tests (OECD 201) and daphnia acute toxicity assays (OECD 202). Leverage Eco-SAR models to predict biodegradation pathways and persistence .

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